molecular formula C17H14N4O3 B14193274 3-Azetidinamine, N-(3-nitro-2-pyridinyl)-1-(1-oxo-3-phenyl-2-propynyl)- CAS No. 833452-27-0

3-Azetidinamine, N-(3-nitro-2-pyridinyl)-1-(1-oxo-3-phenyl-2-propynyl)-

Cat. No.: B14193274
CAS No.: 833452-27-0
M. Wt: 322.32 g/mol
InChI Key: MOLWYEVQDWLOLG-UHFFFAOYSA-N
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Description

1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one is a complex organic compound that features a unique structure combining a nitropyridine moiety, an azetidine ring, and a phenylpropynone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one typically involves multi-step organic reactions. One common approach starts with the nitration of pyridine to form 3-nitropyridine. This intermediate is then subjected to amination to introduce the amino group at the 2-position. The resulting 3-nitropyridin-2-ylamine is then reacted with azetidin-1-yl-3-phenylprop-2-yn-1-one under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-aminopyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can participate in electron transfer reactions, while the azetidine ring and phenylpropynone group can interact with various biological molecules. These interactions can lead to changes in cellular processes and pathways, making the compound useful for studying biological mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: A simpler compound with a nitro group on the pyridine ring.

    Azetidine derivatives: Compounds containing the azetidine ring structure.

    Phenylpropynone derivatives: Compounds with a phenylpropynone group.

Uniqueness

1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

833452-27-0

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

1-[3-[(3-nitropyridin-2-yl)amino]azetidin-1-yl]-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C17H14N4O3/c22-16(9-8-13-5-2-1-3-6-13)20-11-14(12-20)19-17-15(21(23)24)7-4-10-18-17/h1-7,10,14H,11-12H2,(H,18,19)

InChI Key

MOLWYEVQDWLOLG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C#CC2=CC=CC=C2)NC3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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